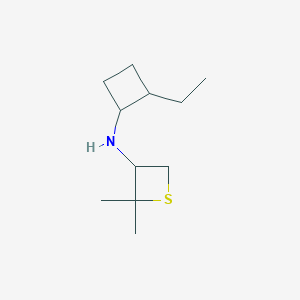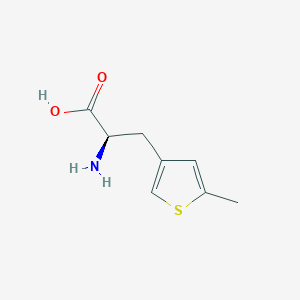
(2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid: is a compound that belongs to the class of amino acids. It features a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal catalysts and high-pressure conditions to ensure high yields and purity. For example, the use of palladium catalysts in the presence of phosphine ligands can facilitate the direct C-H arylation of thiophenes .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between amino acids and thiophene-containing molecules. It can also serve as a model compound for understanding the behavior of sulfur-containing amino acids in biological systems .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, thiophene derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In industrial applications, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(2R)-2-amino-3-(thiophen-3-yl)propanoic acid: Lacks the methyl group on the thiophene ring.
(2R)-2-amino-3-(5-ethylthiophen-3-yl)propanoic acid: Contains an ethyl group instead of a methyl group on the thiophene ring.
(2R)-2-amino-3-(5-methylfuran-3-yl)propanoic acid: Contains a furan ring instead of a thiophene ring.
Uniqueness: The presence of the methyl group on the thiophene ring in (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid imparts unique steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
QXPRZHDCXFEEQS-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=CS1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=CS1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


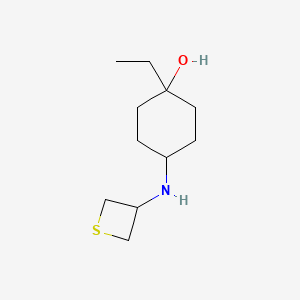
![(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B13340430.png)
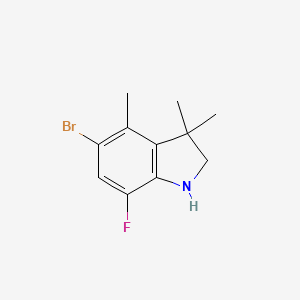
![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13340444.png)
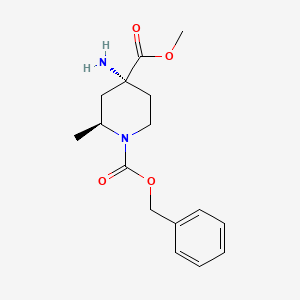
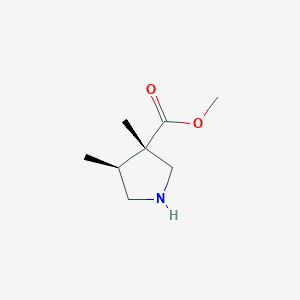
![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13340457.png)
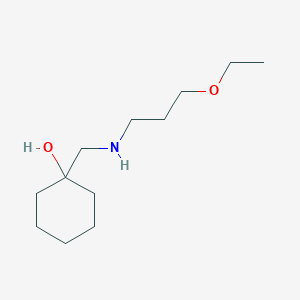
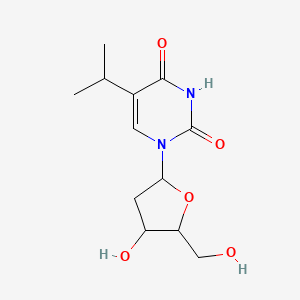

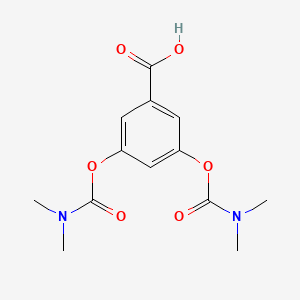
![Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13340499.png)
![({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid](/img/structure/B13340502.png)
